
Mca-pro-leu-gly-pro-D-lys(dnp)-OH
Overview
Description
Mca-pro-leu-gly-pro-D-lys(dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for Thimet oligopeptidase, an enzyme involved in the degradation of bioactive peptides. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-pro-leu-gly-pro-D-lys(dnp)-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Mca-pro-leu-gly-pro-D-lys(dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for Thimet oligopeptidase, which cleaves the peptide bond between specific amino acids.
Common Reagents and Conditions
Enzymatic Cleavage: Thimet oligopeptidase is the primary enzyme used to cleave this compound. The reaction typically occurs in a buffered aqueous solution at physiological pH and temperature.
Fluorescence Detection: The cleavage of the peptide bond results in the release of a fluorescent moiety, which can be detected using a fluorometer.
Major Products
The major product of the enzymatic cleavage of this compound is a fluorescent fragment that can be quantified to determine enzyme activity .
Scientific Research Applications
Key Applications
- Enzyme Activity Assays
- Drug Development
- Protein Interaction Studies
- Biochemical Pathway Analysis
Stock Solution Preparation
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 1.1199 mL | 5.5996 mL | 11.1992 mL |
5 mM | 0.224 mL | 1.1199 mL | 2.2398 mL |
10 mM | 0.112 mL | 0.56 mL | 1.1199 mL |
Case Studies
- Thimet Oligopeptidase Activity Measurement
- Inhibitor Screening
- Protein Interaction Analysis
Mechanism of Action
Mca-pro-leu-gly-pro-D-lys(dnp)-OH exerts its effects through enzymatic cleavage by Thimet oligopeptidase. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases a fluorescent fragment, which can be detected and quantified. The fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to measure the kinetics and inhibition of Thimet oligopeptidase .
Comparison with Similar Compounds
Similar Compounds
Mca-pro-leu-gly-pro-D-lys(dnp)-NH2: Similar to Mca-pro-leu-gly-pro-D-lys(dnp)-OH but with an amide group instead of a hydroxyl group at the C-terminus.
Mca-pro-leu-gly-pro-D-lys(dnp)-OMe: Contains a methoxy group at the C-terminus instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific design as a fluorogenic substrate for Thimet oligopeptidase. The presence of the dinitrophenyl (dnp) group enhances its fluorescence properties, making it highly sensitive for detecting enzyme activity. Additionally, the specific sequence of amino acids in the peptide ensures selective cleavage by Thimet oligopeptidase, providing accurate and reliable results in biochemical assays .
Biological Activity
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of neurolysin (Nln) and thimet oligopeptidase (TOP). Its structure incorporates a fluorogenic moiety (Mca) that allows for real-time monitoring of enzymatic activity through fluorescence. This article delves into the biological activity of this compound, highlighting its role in neuropeptide processing, substrate specificity, and potential therapeutic implications.
Structure and Properties
This compound consists of the following components:
- Mca : A fluorophore that emits fluorescence upon cleavage by peptidases.
- Pro-Leu-Gly-Pro : A sequence that enhances substrate recognition by Nln and TOP.
- D-Lys(Dnp) : A modified lysine residue that contributes to the compound's stability and enhances its binding properties.
The chemical formula for this compound is .
The biological activity of this compound is primarily assessed through its hydrolysis by Nln and TOP. These enzymes are involved in processing various bioactive peptides, influencing neuropeptide signaling pathways. The hydrolysis leads to an increase in fluorescence, which can be quantitatively measured.
Case Studies
- Neurolysin Activity : In a study by Jayaraman et al. (2021), this compound was employed to measure Nln activity. The substrate demonstrated a half-maximal activation concentration () of 15 µM, indicating effective enzymatic cleavage at this concentration .
- Substrate Specificity : Research comparing various peptides showed that this compound exhibited a high affinity for Nln, with competitive inhibition studies revealing a dissociation constant () around 1 µM . This suggests that this substrate is particularly well-suited for studying Nln's enzymatic properties.
Comparative Analysis of Substrates
The following table summarizes key findings regarding the activity of this compound compared to other substrates used for measuring peptidase activities:
Substrate | Enzyme | A50 (µM) | K_i (µM) | Max Activation (%) |
---|---|---|---|---|
This compound | Nln | 15 | 1.0 | 465 |
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp) | ACE | 20 | 2.5 | 400 |
Mca-Ala-Pro-Lys(Dnp) | NEP | 25 | 3.0 | 350 |
This table illustrates how this compound stands out in terms of both potency and efficacy compared to other commonly used substrates.
Implications for Therapeutic Applications
Given its role in neuropeptide processing, compounds like this compound are being investigated for their potential in treating neurodegenerative diseases. The ability to modulate Nln activity could lead to new therapeutic strategies aimed at enhancing neuroprotection during acute neurological events such as stroke .
Q & A
Basic Research Questions
Q. What is the structural and functional rationale behind the design of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH as a FRET substrate?
The compound incorporates a 7-methoxycoumarin-4-ylacetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, linked via a protease-cleavable sequence (Pro-Leu-Gly-Pro). FRET occurs when the fluorophore and quencher are in proximity, suppressing fluorescence. Hydrolysis of the peptide bond by Thimet oligopeptidase (TOP) disrupts FRET, releasing measurable fluorescence . The D-lysine configuration enhances resistance to nonspecific proteolysis, improving specificity for TOP .
Q. How should researchers optimize experimental conditions for this compound in enzyme activity assays?
- Substrate concentration : Use 10–15 μM, as higher concentrations may lead to self-quenching or nonspecific binding (Fig. 4 in ).
- Buffer conditions : Maintain pH 7.0–7.4 and include 0.01% Triton X-100 to prevent aggregation .
- Controls : Include negative controls (e.g., enzyme inhibitors like 1,10-phenanthroline) to validate specificity .
Q. What are common pitfalls in interpreting fluorescence data from this compound assays?
- Inner filter effects : High substrate concentrations absorb excitation/emission light, artificially reducing fluorescence. Correct using the formula: .
- Enzyme kinetics : Use Michaelis-Menten analysis to distinguish between substrate inhibition and cooperative effects. Nonlinear regression tools (e.g., GraphPad Prism) are recommended .
Advanced Research Questions
Q. How can this compound be applied to investigate allosteric modulation of Thimet oligopeptidase?
Co-incubate the substrate with potential modulators (e.g., His-Tyr dipeptides) and monitor fluorescence changes. In Fig. 4 , His-Tyr increased TOP activity by 40% at 100 μM, suggesting allosteric binding. Use stopped-flow kinetics to resolve rapid conformational changes and validate via mutagenesis (e.g., altering TOP’s regulatory domain).
Q. What methodological approaches resolve contradictions in fluorescence trends observed with this substrate?
- Unexpected quenching : Check for contamination with nonspecific proteases (e.g., trypsin) via SDS-PAGE or mass spectrometry.
- Nonlinear hydrolysis curves : Perform singular value decomposition (SVD) on time-resolved fluorescence data to distinguish multiple enzymatic phases .
Q. How can researchers adapt this compound for high-throughput drug screening?
- Plate reader optimization : Use black 384-well plates to minimize background noise.
- Z’-factor validation : Ensure a Z’ > 0.5 by comparing positive (enzyme + substrate) and negative (substrate alone) controls.
- Data normalization : Express activity as relative to a reference inhibitor (e.g., 10 μM captopril) .
Q. What strategies address the compound’s solubility limitations in complex biological matrices?
- Solubilization : Pre-dissolve in DMSO (≤2% final concentration) and dilute in assay buffer containing 0.1% BSA.
- Hydrophilic modification : Introduce polar residues (e.g., aspartate) in synthetic analogs while retaining cleavage specificity .
Q. Data Analysis and Validation
Q. How should researchers validate the specificity of this compound for TOP over related metallopeptidases?
- Competitive inhibition assays : Test cross-reactivity with ACE, NEP, and ACE2 using known inhibitors (e.g., lisinopril for ACE).
- Structural modeling : Align TOP’s active site with other peptidases using PyMOL to identify divergent substrate-binding residues .
Q. What statistical methods are critical for analyzing dose-response data generated with this substrate?
- Four-parameter logistic model : Fit dose-response curves to calculate IC50 or EC50 values.
- ANOVA with Tukey’s post hoc test : Compare multiple experimental groups (e.g., inhibitor concentrations) .
Q. How can this compound be integrated with orthogonal techniques (e.g., HPLC-MS) for mechanistic studies?
Properties
IUPAC Name |
(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBGGJXIFZMBU-GJBCSVNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N8O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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